Ácido (3-fluoro-2-(trifluorometil)fenil)borónico

Descripción general

Descripción

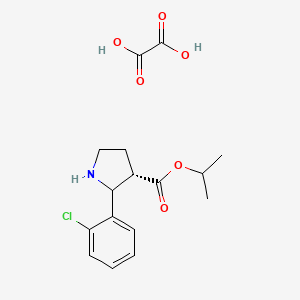

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that is important in organic synthesis. It is closely related to other fluorinated phenylboronic acids and boron Lewis acids that have been widely used in various chemical reactions, including Suzuki cross-coupling reactions, amidation processes, and as catalysts in organic and organometallic chemistry . The presence of fluorine atoms and the boronic acid group in the molecule can significantly influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related fluorinated phenylboronic acids typically involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline using this method . Similarly, 3-borono-5-fluorobenzoic acid, an important intermediate, was synthesized using organic lithium reagents followed by an oxidation reaction . These methods highlight the versatility and adaptability of boronic acid synthesis, which can be tailored to produce various substituted phenylboronic acids, including those with fluorine substituents.

Molecular Structure Analysis

The molecular structure of fluorinated phenylboronic acids is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring. The degree of fluorination and the position of the substituents on the aromatic ring can significantly affect the acidity and structural behavior of these compounds. For example, the solid-state and solution structural properties of a series of fluorinated 1,2-phenylenediboronic acids were investigated, showing that fluorination improves the stability of cyclic semianhydrides . The molecular structure can also influence the Lewis acidity of the compound, as seen in the case of tris(5,6,7,8-tetrafluoronaphthalen-2-yl)borane, which maintains high Lewis acidity despite remote fluorination .

Chemical Reactions Analysis

Fluorinated phenylboronic acids participate in a variety of chemical reactions. They have been used as catalysts in dehydrative amidation between carboxylic acids and amines , in hydrosilylative reduction of amides , and in direct amide condensation reactions . The ortho-substituent on the boronic acid, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, plays a crucial role in these reactions by influencing the coordination of reactants to the boron atom . Additionally, the halodeboronation of aryl boronic acids has been studied, demonstrating the transformation of aryl boronic acids into aryl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid and related compounds are influenced by the presence of fluorine atoms and the boronic acid group. Fluorination increases the electron-withdrawing capacity of the aromatic ring, which can enhance the acidity of the boronic acid and affect its reactivity . The boronic acid group itself is known for its ability to form reversible covalent bonds with diols, which is a key feature in the recognition of saccharides and in the formation of boronate esters . The Lewis acidity of these compounds is also a critical property that enables them to act as catalysts in various chemical reactions .

Aplicaciones Científicas De Investigación

Síntesis orgánica: Acoplamiento cruzado de Suzuki-Miyaura

Este compuesto se usa comúnmente como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura para preparar derivados de arilo o heteroarilo 2-trifluorometil. Este tipo de reacción es fundamental para crear moléculas orgánicas complejas, que a menudo se utilizan en productos farmacéuticos y ciencia de materiales .

Acoplamiento cruzado oxidativo aeróbico

Está involucrado en reacciones de acoplamiento cruzado oxidativo aeróbico. Estas reacciones son esenciales para introducir enlaces carbono-carbono en condiciones aeróbicas, lo que es más ecológico en comparación con los métodos tradicionales que requieren atmósferas inertes .

Reacciones de Petasis asistidas por microondas

El compuesto se utiliza en reacciones de Petasis asistidas por microondas. Este método es ventajoso por su eficiencia y síntesis rápida de moléculas orgánicas complejas, a menudo con mejor rendimiento y pureza .

Reacciones de adición catalizadas por rodio

Sirve como reactivo en reacciones de adición catalizadas por rodio. Los catalizadores de rodio son conocidos por su eficiencia y selectividad, lo que los hace valiosos en la síntesis de productos químicos de alto valor .

Síntesis de moléculas biológicamente activas

El ácido (3-fluoro-2-(trifluorometil)fenil)borónico se utiliza para sintetizar diversas moléculas biológicamente activas. Estas moléculas tienen aplicaciones potenciales en el desarrollo de fármacos y otras áreas terapéuticas .

Catalizador en síntesis orgánica

Un estudio destacó el uso de ácidos de Lewis de boro, como el ácido (3-fluoro-2-(trifluorometil)fenil)borónico, como excelentes catalizadores para la hidroboración sin metales de iminas. Este proceso es crucial para agregar átomos de boro a compuestos orgánicos sin la necesidad de catalizadores metálicos.

Bloques de construcción en química y medicina

Los ácidos ariloborónicos, incluido este compuesto, sirven como bloques de construcción en química orgánica para crear moléculas complejas. También se utilizan como sensores, receptores, polímeros e ingredientes activos en fármacos .

Funcionalización de nanopartículas

Juegan un papel en la funcionalización de nanopartículas, que pueden utilizarse para sistemas de administración de fármacos, imágenes y propósitos de diagnóstico .

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted petasis reactions, and rhodium-catalyzed addition reactions . These reactions are crucial in the synthesis of biologically active molecules.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid . For instance, the compound’s stability can be affected by factors such as temperature and pH. Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment.

Propiedades

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSVFTCXIJCNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590098 | |

| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850411-12-0 | |

| Record name | [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)